4-Fluoro-2-nitrophenyl isocyanate CAS number and properties
4-Fluoro-2-nitrophenyl isocyanate CAS number and properties
An In-depth Technical Guide to 4-Fluoro-2-nitrophenyl isocyanate
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Fluoro-2-nitrophenyl isocyanate, a key reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, mechanistic insights, practical applications, and critical safety protocols to facilitate its effective and safe utilization in the laboratory.
Core Chemical Identity and Physicochemical Properties
4-Fluoro-2-nitrophenyl isocyanate, identified by the CAS Number 190774-51-7, is a substituted aromatic isocyanate. The molecule's architecture, featuring a highly reactive isocyanate group (-NCO) on a phenyl ring substituted with electron-withdrawing fluorine and nitro groups, dictates its chemical behavior and utility as a synthetic intermediate.
The strategic placement of the fluoro and nitro groups ortho and para to the isocyanate moiety significantly influences the electrophilicity of the isocyanate carbon. This electronic arrangement enhances its reactivity towards nucleophiles, a critical attribute for its function in chemical synthesis.
Table 1: Chemical Identifiers and Properties of 4-Fluoro-2-nitrophenyl isocyanate
| Property | Value | Source |
| CAS Number | 190774-51-7 | |
| Linear Formula | FC₆H₃(NO₂)NCO | |
| Molecular Formula | C₇H₃FN₂O₃ | |
| Molecular Weight | 182.11 g/mol | [1] |
| Appearance | Yellow Crystalline Solid (Typical for related compounds) | [2] |
Note: Some physical properties are inferred from structurally similar nitrophenyl isocyanates due to limited specific data for this isomer.
Mechanistic Insights and Reactivity Profile
The synthetic utility of 4-Fluoro-2-nitrophenyl isocyanate is rooted in the reactivity of the isocyanate functional group. The central carbon atom of the -N=C=O group is highly electrophilic and readily undergoes nucleophilic attack by alcohols, amines, and other nucleophiles to form stable carbamate and urea linkages, respectively. Isocyanates are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes.[3]
The presence of the ortho-nitro and para-fluoro substituents profoundly activates the isocyanate group. Both groups are strongly electron-withdrawing, which decreases the electron density on the aromatic ring and, by extension, the isocyanate carbon, making it an even more potent electrophile. This enhanced reactivity allows for reactions to proceed under mild conditions, which is often a prerequisite in complex molecule synthesis to avoid side reactions.
Caption: General mechanism of urea formation.
Applications in Pharmaceutical and Peptide Chemistry
Aromatic isocyanates are foundational reagents in drug development. The urea and carbamate moieties formed from their reactions are prevalent in a wide array of bioactive molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating strong binding to biological targets.
While direct applications of 4-Fluoro-2-nitrophenyl isocyanate are specific to proprietary synthesis routes, its structural motifs are relevant in several areas:
-
Urea-based Kinase Inhibitors: Many small-molecule kinase inhibitors feature a diaryl urea scaffold. 4-Fluoro-2-nitrophenyl isocyanate serves as a precursor to introduce a substituted phenyl ring into such structures.
-
Peptide Modification and Labeling: The reactivity of isocyanates allows for the derivatization of free amine groups, such as the N-terminus of a peptide or the side chain of a lysine residue. The nitrophenyl group itself can be used as a chromophore or a quenching group in fluorescence resonance energy transfer (FRET) applications for studying enzyme kinetics. The 2,4-dinitrophenyl (Dnp) group, for instance, is a common quencher for fluorophores like 7-methoxycoumarin (Mca).
-
Solid-Phase Synthesis: Isocyanates can be employed to cap unreacted amino groups during solid-phase peptide synthesis (SPPS), preventing the formation of deletion sequences.[4][5]
Experimental Protocol: Synthesis of a Substituted Urea
This protocol provides a representative workflow for the reaction of 4-Fluoro-2-nitrophenyl isocyanate with a primary amine to yield a substituted urea.
Causality Behind Choices:
-
Solvent: Anhydrous Dichloromethane (DCM) is chosen for its ability to dissolve both reactants and its inertness under the reaction conditions. The absence of water is critical to prevent the isocyanate from hydrolyzing to an unstable carbamic acid, which would then decompose to an amine and carbon dioxide.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Inert Atmosphere: A nitrogen or argon atmosphere is used to exclude atmospheric moisture, which can consume the isocyanate reagent.
Step-by-Step Methodology:
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: 4-Fluoro-2-nitrophenyl isocyanate (1.0 eq) is dissolved in anhydrous DCM.
-
Cooling: The solution is cooled to 0°C in an ice-water bath.
-
Nucleophile Addition: A solution of the desired primary amine (1.0 eq) in anhydrous DCM is added dropwise to the stirred isocyanate solution over 10-15 minutes.
-
Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting isocyanate is fully consumed.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel or by recrystallization to yield the pure substituted urea product.
Caption: Workflow for urea synthesis.
Critical Safety and Handling Protocols
Isocyanates as a class are potent respiratory and skin sensitizers and are lachrymators.[2][6] 4-Fluoro-2-nitrophenyl isocyanate must be handled with extreme caution.
Table 2: Hazard Summary and GHS Classifications
| Hazard Type | Classification | Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful/Toxic | Do not ingest, avoid skin contact, avoid breathing dust.[1][2][6] |
| Skin Corrosion/Irritation | Causes skin irritation | Wear nitrile gloves and protective clothing.[6][7] |
| Eye Damage/Irritation | Causes serious eye irritation | Wear safety goggles or a face shield.[6][7] |
| Respiratory Sensitization | May cause allergy or asthma symptoms | Use only in a well-ventilated chemical fume hood.[6][8] |
Self-Validating Safety System:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation exposure. Ensure eyewash stations and safety showers are immediately accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
-
Skin and Body Protection: A lab coat and long-sleeved clothing are required.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere.[6] This compound is moisture-sensitive; exposure to water will lead to degradation and pressure buildup from CO₂ evolution.
-
Disposal: Dispose of waste material and containers at an approved hazardous waste disposal facility in accordance with local regulations.[6]
Conclusion
4-Fluoro-2-nitrophenyl isocyanate is a highly reactive and versatile chemical intermediate. Its value lies in the activated isocyanate group, which provides an efficient means for constructing urea and carbamate linkages central to many areas of chemical and pharmaceutical research. The electron-withdrawing substituents not only enhance its reactivity but also provide additional points for molecular recognition or further functionalization. Adherence to stringent safety protocols is paramount to harnessing its synthetic potential responsibly.
References
-
Safety Data Sheet: 4-Nitrophenol . Carl ROTH. [Link]
-
4-Nitrophenyl isocyanate . UpChem (USA) Co., LTD. [Link]
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4-Fluorophenyl isocyanate . PubChem, National Center for Biotechnology Information. [Link]
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4-Fluoro-3-nitrophenyl isocyanate . PubChem, National Center for Biotechnology Information. [Link]
-
Isocyanic acid, p-nitrophenyl ester . Organic Syntheses Procedure. [Link]
-
Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene . ResearchGate. [Link]
-
Reactive intermediates in peptide synthesis. ortho-Nitrophenyl Nalpha-para-toluenesulfonyl-alpha-aminoisobutyrate . PubMed, National Center for Biotechnology Information. [Link]
-
4-Chloro-3-nitrophenyl isocyanate - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
-
Innovations in isocyanate synthesis for a sustainable future . Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
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4-FLUOROPHENYL ISOCYANATE . Georganics. [Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization . Agilent. [Link]
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